molecular formula C15H11NO2 B1599166 5,6-Methylenedioxy-2-phenylindole CAS No. 64943-90-4

5,6-Methylenedioxy-2-phenylindole

Cat. No. B1599166
CAS RN: 64943-90-4
M. Wt: 237.25 g/mol
InChI Key: OURPDRQDIRKULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 5,6-Methylenedioxy-2-phenylindole is an organic compound with the chemical formula C15H11NO2.

  • It is a pale cream to pale brown powder.

  • The compound is part of the indole family and contains a methylenedioxy bridge in its structure.





  • Synthesis Analysis



    • The synthesis of 5,6-Methylenedioxy-2-phenylindole involves specific chemical reactions, but detailed synthetic pathways are not readily available in the literature.





  • Molecular Structure Analysis



    • The molecular formula is C15H11NO2.

    • The compound has a 6-phenyl-2H,5H-[1,3]dioxolo[4,5-f]indole structure.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving 5,6-Methylenedioxy-2-phenylindole are not widely documented.

    • Further research is needed to explore its reactivity and potential reactions.





  • Physical And Chemical Properties Analysis



    • Melting Point: 228.0-237.0°C (clear melt).

    • Assay (HPLC): ≥96.0%.




  • Scientific Research Applications

    Tubulin Polymerization Inhibition

    5,6-Methylenedioxy-2-phenylindole derivatives have been studied for their role in inhibiting tubulin polymerization, a mechanism often targeted in cancer treatments. Research by Gastpar et al. (1998) found that certain methoxy-substituted 3-formyl-2-phenylindoles, related to 5,6-Methylenedioxy-2-phenylindole, effectively inhibited tubulin polymerization and disrupted microtubule assembly, which is crucial for cancer cell division (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

    Synthetic Chemistry Applications

    Salgar and Merchant (1961) explored the condensation reactions of various indoles, including 5,6-Methylenedioxyindole and 5,6-Methylenedioxy-2-methyl-indole, with different β-nitrostyrene derivatives. This study highlights the synthetic chemistry applications of 5,6-Methylenedioxy-2-phenylindole and its derivatives in creating new chemical compounds (Salgar & Merchant, 1961).

    Safety And Hazards



    • The compound does not have specific hazards identified.

    • Standard laboratory safety precautions should be followed during handling.




  • Future Directions



    • Researchers can explore its pharmacological potential, biological activities, and potential therapeutic applications.

    • Investigate its interactions with receptors and cellular pathways.




    Please note that while some information is available, further research is needed to fully understand the compound’s properties and applications. For a comprehensive analysis, additional studies and data are required12345


    properties

    IUPAC Name

    6-phenyl-5H-[1,3]dioxolo[4,5-f]indole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H11NO2/c1-2-4-10(5-3-1)12-6-11-7-14-15(18-9-17-14)8-13(11)16-12/h1-8,16H,9H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OURPDRQDIRKULF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1OC2=C(O1)C=C3C(=C2)C=C(N3)C4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H11NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70398966
    Record name 5,6-METHYLENEDIOXY-2-PHENYLINDOLE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70398966
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    237.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5,6-Methylenedioxy-2-phenylindole

    CAS RN

    64943-90-4
    Record name 5,6-METHYLENEDIOXY-2-PHENYLINDOLE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70398966
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5,6-Methylenedioxy-2-phenylindole
    Reactant of Route 2
    Reactant of Route 2
    5,6-Methylenedioxy-2-phenylindole
    Reactant of Route 3
    Reactant of Route 3
    5,6-Methylenedioxy-2-phenylindole
    Reactant of Route 4
    Reactant of Route 4
    5,6-Methylenedioxy-2-phenylindole
    Reactant of Route 5
    Reactant of Route 5
    5,6-Methylenedioxy-2-phenylindole
    Reactant of Route 6
    Reactant of Route 6
    5,6-Methylenedioxy-2-phenylindole

    Citations

    For This Compound
    1
    Citations
    Q Wang, H Chai, Z Yu - Organometallics, 2018 - ACS Publications
    Ruthenium(II) hydride complexes bearing a pyrazolyl-(2-indol-1-yl)-pyridine ligand were synthesized and structurally characterized by NMR analysis and X-ray single crystal …
    Number of citations: 66 pubs.acs.org

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.